Cas no 2168674-91-5 (4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol)
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
- 2168674-91-5
- EN300-1277020
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- Inchi: 1S/C11H15ClFNO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
- InChI Key: JMJVQDRLMZRXSX-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CC(=C1)C(C(C)(C)C)N)F)O
Computed Properties
- Exact Mass: 231.0826200g/mol
- Monoisotopic Mass: 231.0826200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 46.2Ų
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277020-0.05g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.05g |
$768.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.1g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.1g |
$804.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.25g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.25g |
$840.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.5g |
$877.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-1.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 1g |
$914.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-2.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 2.5g |
$1791.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-5.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 5g |
$2650.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-10.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 10g |
$3929.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-50mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1277020-100mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 100mg |
$1056.0 | 2023-10-01 |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol: A Comprehensive Overview
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol, with the CAS number 2168674-91-5, is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by its phenolic backbone, which is substituted with a chlorine atom at position 2, a fluorine atom at position 6, and a bulky aminoalkyl group at position 4. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol involves a multi-step process that typically begins with the preparation of the phenolic core. Researchers have explored various methodologies to optimize the synthesis of this compound, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound.
The structural complexity of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it a valuable building block in drug discovery and material science. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for developing novel therapeutics targeting various diseases. Its amino group and halogen substituents provide opportunities for further functionalization, enabling the creation of bioactive derivatives with tailored pharmacological properties.
Recent studies have highlighted the potential of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol in the field of materials science. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The ability to modify its structure through chemical reactions has opened new avenues for designing materials with enhanced electronic and mechanical properties.
In addition to its applications in drug discovery and materials science, 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol has also been studied for its environmental implications. Due to its halogenated structure, this compound exhibits moderate stability under environmental conditions. However, recent research has focused on understanding its biodegradation pathways and assessing its potential impact on ecosystems. These studies are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
The unique combination of functional groups in 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it an ideal candidate for exploring novel chemical transformations. For example, researchers have recently reported on its use as a chiral auxiliary in asymmetric synthesis. This approach has shown promise in constructing complex chiral molecules with high enantioselectivity.
In conclusion, 4-(1-amino-2,2-dimethylpropyl)-
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